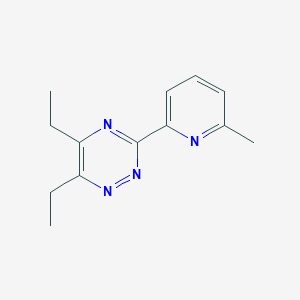
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with ethyl groups and a methylpyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dimethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine
- 5,6-Diethyl-3-(4-methylpyridin-2-yl)-1,2,4-triazine
- 5,6-Diethyl-3-(6-ethylpyridin-2-yl)-1,2,4-triazine
Uniqueness
5,6-Diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups and a methylpyridinyl group can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved efficacy in certain applications.
Propiedades
Fórmula molecular |
C13H16N4 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5,6-diethyl-3-(6-methylpyridin-2-yl)-1,2,4-triazine |
InChI |
InChI=1S/C13H16N4/c1-4-10-11(5-2)16-17-13(15-10)12-8-6-7-9(3)14-12/h6-8H,4-5H2,1-3H3 |
Clave InChI |
ISMRYDNLKNFTKS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=NC(=N1)C2=CC=CC(=N2)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)

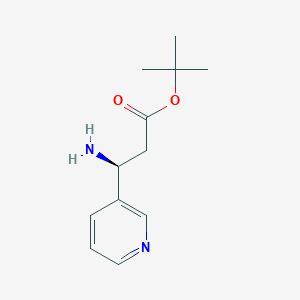
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)

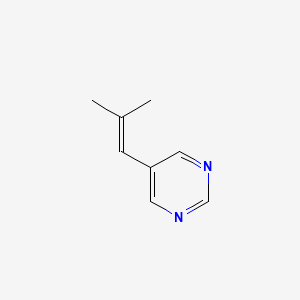

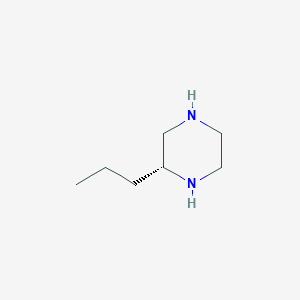
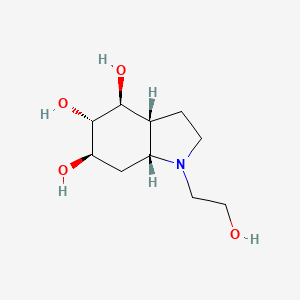
![[(2R,3R,4R,5R)-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B13103809.png)


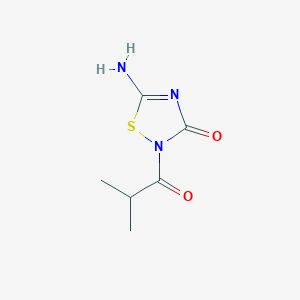
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
